3-(Butylsulfanyl)-7-phenyl-5H,6H,7H-imidazo[2,1-C][1,2,4]triazole
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Overview
Description
3-(Butylsulfanyl)-7-phenyl-5H,6H,7H-imidazo[2,1-C][1,2,4]triazole is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their versatile chemical properties and potential biological activities
Preparation Methods
The synthesis of 3-(Butylsulfanyl)-7-phenyl-5H,6H,7H-imidazo[2,1-C][1,2,4]triazole typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as substituted anilines and alkyl halides.
Cyclization: The key step involves the cyclization of these starting materials to form the triazole ring.
Industrial production methods for this compound may involve continuous flow synthesis techniques, which offer advantages in terms of scalability and efficiency .
Chemical Reactions Analysis
3-(Butylsulfanyl)-7-phenyl-5H,6H,7H-imidazo[2,1-C][1,2,4]triazole undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can be performed using halogenated derivatives and nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(Butylsulfanyl)-7-phenyl-5H,6H,7H-imidazo[2,1-C][1,2,4]triazole has a wide range of scientific research applications:
Medicinal Chemistry: The compound has shown potential as a pharmacophore in the development of new drugs, particularly for its anticancer, antibacterial, and antifungal activities.
Materials Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Chemical Biology: The compound is employed in bioconjugation techniques and fluorescent imaging due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 3-(Butylsulfanyl)-7-phenyl-5H,6H,7H-imidazo[2,1-C][1,2,4]triazole involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity.
Receptor Binding: It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
These interactions are facilitated by the compound’s ability to form hydrogen bonds, van der Waals forces, and dipole-dipole interactions with its targets .
Comparison with Similar Compounds
3-(Butylsulfanyl)-7-phenyl-5H,6H,7H-imidazo[2,1-C][1,2,4]triazole can be compared with other triazole derivatives, such as:
1,2,3-Triazoles: These compounds are known for their high chemical stability and are widely used in drug discovery.
1,2,4-Triazoles: These derivatives have shown potent biological activities and are used in the development of antifungal and anticancer agents.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C14H18N4S |
---|---|
Molecular Weight |
274.39 g/mol |
IUPAC Name |
3-butylsulfanyl-7-phenyl-5,6-dihydroimidazo[2,1-c][1,2,4]triazole |
InChI |
InChI=1S/C14H18N4S/c1-2-3-11-19-14-16-15-13-17(9-10-18(13)14)12-7-5-4-6-8-12/h4-8H,2-3,9-11H2,1H3 |
InChI Key |
MBZUQVIVVWCRKQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSC1=NN=C2N1CCN2C3=CC=CC=C3 |
Origin of Product |
United States |
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